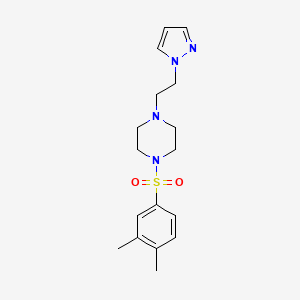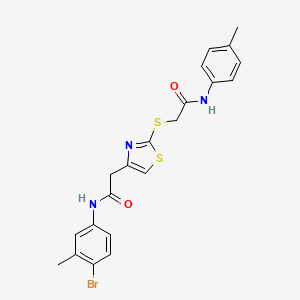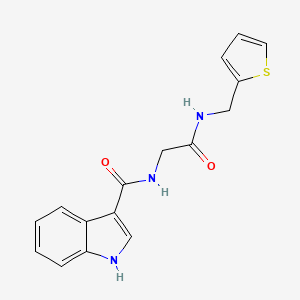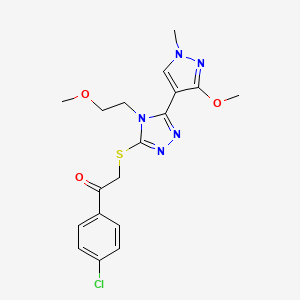
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is a potent inhibitor of various enzymes and has the potential to be used in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Labeling and Chromatographic Analyses
A significant application involves the use of fluorogenic labeling reagents in chromatographic analyses. For instance, 4,7-phenanthroline-5,6-dione (phanquinone) has been investigated for pre-column derivatization in liquid chromatography (LC) for amino acid separation. This approach, which leverages compounds structurally related to 7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione, allows for the efficient separation and detection of amino acids, contributing to quality control in pharmaceuticals (Gatti, Gioia, & Pietra, 2002).
Synthesis and Structural Modifications
The synthesis and exploration of structural modifications of quinazolinones are also critical applications. Research has developed methods for synthesizing 5- and 7-fluoroquinazolin-4(1H)-ones from precursors like 6-fluoroanthranilic acid. These methods involve cyclocondensation reactions that enable the creation of fluoroquinazolinones, potentially useful for further chemical transformations and medicinal chemistry applications (Layeva et al., 2007).
Radiotracer Development for PET Imaging
In the field of nuclear medicine, fluoroquinazolinones have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging. For example, research on the synthesis of the PDE10A PET radiotracer [18F]MNI-659 highlights the use of fluoroethylation reactions. This work demonstrates the application of fluoroquinazolinone derivatives in developing diagnostic tools for imaging specific enzymes within the human brain, contributing to the advancement of neuroimaging techniques (Mori et al., 2017).
Enhanced Antistaphylococcal Activities
Further, modifications of quinazolinone derivatives have been investigated for their antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies on isothiazoloquinolones (ITQs) with structural modifications at the 6-, 7-, and 8-positions have shown that specific substituents can significantly enhance antibacterial activity without compromising cytotoxicity, underscoring the potential of fluoroquinazolinones in developing new antibacterial agents (Wang et al., 2007).
Eigenschaften
IUPAC Name |
7-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKFRPOXMFYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)

![(Z)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2574261.png)






![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)


